(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid
Description
The compound (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid features a bicyclo[3.1.0]hexane scaffold with stereochemical specificity at positions 1S, 2S, 4R, and 5R. Key functional groups include a tert-butoxycarbonyl (BOC)-protected amine at position 4 and a carboxylic acid at position 2. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and organic synthesis, particularly for applications requiring chiral rigidity and metabolic stability .
Properties
IUPAC Name |
(1S,2S,4R,5R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-8(10(14)15)6-4-7(6)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQMVRKENKZNDJ-UYXSQOIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2C1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H]2[C@H]1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in drug development.
Chemical Structure and Properties
The compound features a bicyclic structure with a carboxylic acid and an amine group, which are critical for its biological activity. The stereochemistry is significant for its interaction with biological targets.
- Molecular Formula : C₁₃H₁₉N₃O₄
- Molecular Weight : 255.31 g/mol
Antimicrobial Properties
Research indicates that bicyclic compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a potential role in developing new antibiotics.
Anticancer Activity
Studies have demonstrated that certain bicyclic amino acids can inhibit cancer cell proliferation. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
- Case Study : A derivative of this compound was tested in vitro against human cancer cell lines and showed a significant reduction in cell viability at micromolar concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | 50% inhibition of growth |
| HeLa (Cervical) | 10 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
- Mechanisms : The neuroprotective effects are potentially mediated through the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to establish the bicyclic structure.
- Functionalization : Introducing the carboxylic acid and amine groups through selective reactions.
- Purification : Employing techniques such as crystallization or chromatography to obtain pure compounds.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of related compounds:
- A study highlighted a new synthetic pathway that improved yield by 30% compared to previous methods.
- Another research effort investigated structure-activity relationships (SAR), identifying key functional groups that enhance antimicrobial efficacy.
Comparison with Similar Compounds
Structural Analogues
Bicyclo[3.1.0]hexane Derivatives
- Bicyclo[3.1.0]hexane-2-carboxylic acid, 4-amino-, (1S,2S,4R,5R)- (CAS 786635-80-1) Key Differences: Lacks the BOC-protected amine, featuring a free amino group instead. Molecular Weight: 141.17 g/mol vs. 241.28 g/mol for the target compound.
- (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2089246-05-7) Key Differences: BOC group at position 3 and carboxylic acid at position 1. Stereochemistry: Altered stereochemistry (1R,3R,5R) may influence conformational stability and intermolecular interactions .
Azabicyclo Derivatives
- (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid (CAS 173306-82-6) Key Differences: Nitrogen atom integrated into the bicyclo scaffold (2-azabicyclo).
Bicyclo[2.2.1]heptane Derivatives
- (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 1242184-46-8) Key Differences: Larger bicyclo[2.2.1]heptene ring with a double bond. Implications: Increased ring strain and altered conformational dynamics compared to bicyclo[3.1.0]hexane .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |
|---|---|---|---|---|
| Target Compound | C12H19NO4 | 241.28 | BOC-protected amine, carboxylic acid | High stereochemical specificity |
| Bicyclo[3.1.0]hexane-2-carboxylic acid, 4-amino- (CAS 786635-80-1) | C7H11NO2 | 141.17 | Free amine, carboxylic acid | Reduced steric bulk |
| (1R,3R,5R)-3-BOC-bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2089246-05-7) | C12H19NO4 | 241.28 | BOC-protected amine, carboxylic acid | Altered substituent positions |
| (1S,2R,3S,4R)-3-BOC-bicyclo[2.2.1]heptene-2-carboxylic acid (CAS 1242184-46-8) | C13H19NO4 | 253.29 | BOC-protected amine, bicyclo[2.2.1] | Larger ring, double bond |
Pharmacological Relevance
- LY354740 (mGlu2/3 Receptor Antagonist) : Shares a bicyclo[3.1.0]hexane core but lacks the BOC group. Demonstrates the scaffold’s utility in CNS drug design .
- LY3020371 (mGlu2/3 Antagonist) : Features a bicyclo[3.1.0]hexane with sulfanylmethyl and dicarboxylic acid groups, highlighting the scaffold’s adaptability for receptor targeting .
Conformational Analysis
- Bicyclo[3.1.0]hexane Scaffold : Adopts an envelope conformation, as observed in crystallographic studies of analogous compounds (e.g., ). The BOC group at position 4 may restrict rotational freedom, enhancing binding selectivity .
Q & A
Q. What are the critical steps in synthesizing (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves cyclization of a precursor with functional groups positioned to form the bicyclo[3.1.0]hexane core. A common approach includes:
Cyclopropanation : Intramolecular cyclization under acidic or basic conditions to form the bicyclic framework .
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride to protect the amine .
Carboxylation : Oxidation or functional group interconversion to install the carboxylic acid moiety.
Stereochemical control is achieved using chiral catalysts or enantiomerically pure starting materials. For example, asymmetric hydrogenation or enzymatic resolution may ensure the desired (1S,2S,4R,5R) configuration .
Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the bicyclic framework, Boc group (e.g., tert-butyl singlet at ~1.4 ppm), and carboxylic acid proton (broad peak at ~12 ppm). NOESY confirms spatial arrangements of substituents .
- X-ray Crystallography : Provides definitive stereochemical assignment of the bicyclic core and substituent positions .
- Polarimetry : Measures optical rotation to verify enantiopurity .
Advanced Research Questions
Q. How does the rigid bicyclo[3.1.0]hexane framework influence reactivity in substitution or cycloaddition reactions?
- Methodological Answer : The bicyclic structure imposes steric constraints and electronic effects:
- Steric Hindrance : The bridgehead positions (C4 and C5) limit nucleophilic substitution, favoring reactions at the less hindered carboxylic acid site .
- Ring Strain : The three-membered cyclopropane ring enhances reactivity in [2+2] cycloadditions or ring-opening reactions under photochemical conditions .
Computational studies (e.g., DFT) predict regioselectivity by analyzing bond angles and electron density distribution .
Q. What strategies resolve enantiomers during synthesis, and how are they optimized for scalability?
- Methodological Answer :
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) induce stereoselectivity in hydrogenation steps .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, yielding >99% enantiomeric excess (ee) .
Scalability is improved using continuous flow reactors for cyclopropanation and automated crystallization systems to isolate enantiopure batches .
Q. How do computational methods predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding poses of the carboxylic acid and Boc-protected amine with active sites (e.g., proteases or kinases). The rigid bicyclic core reduces conformational entropy, enhancing binding affinity .
- MD Simulations : Assess stability of ligand-target complexes over time, highlighting key hydrogen bonds (e.g., between the carboxylic acid and catalytic residues) .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with inhibitory activity to guide derivative design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
